6-Chloro-4-(methylamino)nicotinaldehyde
Overview
Description
6-Chloro-4-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of nicotinaldehyde, featuring a chlorine atom at the 6th position and a methylamino group at the 4th position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(methylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinaldehyde.
Amination: The 6-chloronicotinaldehyde undergoes a nucleophilic substitution reaction with methylamine to introduce the methylamino group at the 4th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(methylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like methylamine or thiols in the presence of a base.
Major Products
Oxidation: 6-Chloro-4-(methylamino)nicotinic acid.
Reduction: 6-Chloro-4-(methylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(methylamino)nicotinaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(methylamino)nicotinaldehyde is not extensively studied. its effects are likely mediated through interactions with specific enzymes or receptors due to its structural similarity to other bioactive nicotinaldehyde derivatives. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinaldehyde: Lacks the methylamino group.
4-(Methylamino)nicotinaldehyde: Lacks the chlorine atom.
6-Chloro-4-aminonicotinaldehyde: Has an amino group instead of a methylamino group.
Uniqueness
6-Chloro-4-(methylamino)nicotinaldehyde is unique due to the presence of both the chlorine atom and the methylamino group, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-chloro-4-(methylamino)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFYJXMMAXTGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634039 | |
Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-29-4 | |
Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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